molecular formula C12H15N B11913997 2,3,6,7,8,9-Hexahydro-1H-benzo[g]indole CAS No. 172078-31-8

2,3,6,7,8,9-Hexahydro-1H-benzo[g]indole

Cat. No.: B11913997
CAS No.: 172078-31-8
M. Wt: 173.25 g/mol
InChI Key: DRBYPARXYQPKKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,6,7,8,9-Hexahydro-1H-benzo[g]indole is a heterocyclic compound that belongs to the indole family. Indoles are aromatic compounds that consist of a benzene ring fused to a pyrrole ring. This particular compound is characterized by its hexahydro structure, indicating the presence of additional hydrogen atoms, which makes it a partially saturated derivative of indole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7,8,9-Hexahydro-1H-benzo[g]indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the desulphurization of certain derivatives can lead to the formation of hexahydro-indole structures . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2,3,6,7,8,9-Hexahydro-1H-benzo[g]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can further saturate the compound or modify specific functional groups.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired outcome, but typically involve controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

2,3,6,7,8,9-Hexahydro-1H-benzo[g]indole has several scientific research applications:

Mechanism of Action

The mechanism by which 2,3,6,7,8,9-Hexahydro-1H-benzo[g]indole exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to engage in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes . The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,6,7,8,9-Hexahydro-1H-benzo[g]indole is unique due to its specific hexahydro structure, which imparts distinct chemical and physical properties. This makes it valuable in various research and industrial applications, distinguishing it from other indole derivatives.

Properties

CAS No.

172078-31-8

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

2,3,6,7,8,9-hexahydro-1H-benzo[g]indole

InChI

InChI=1S/C12H15N/c1-2-4-11-9(3-1)5-6-10-7-8-13-12(10)11/h5-6,13H,1-4,7-8H2

InChI Key

DRBYPARXYQPKKA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC3=C2NCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.